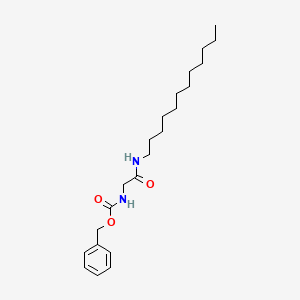![molecular formula C17H18N2O4S B12009866 n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide CAS No. 6345-91-1](/img/structure/B12009866.png)
n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide: is an organic compound with the molecular formula C17H18N2O4S . This compound is characterized by the presence of an acetylamino group, a sulfonyl group, and a propanamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenylsulfonylphenyl, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 4-(acetylamino)phenylsulfonylphenyl.
Amidation: The acetylated product is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetylamino or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry. It is investigated for its role as an inhibitor of specific enzymes and as a potential therapeutic agent for certain diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
N-(4-{[4-(Aminophenyl)sulfonyl]phenyl)propanamide: Similar structure but lacks the acetyl group.
N-(4-{[4-(Methoxyphenyl)sulfonyl]phenyl)propanamide: Similar structure but has a methoxy group instead of an acetyl group.
N-(4-{[4-(Methylsulfonyl)phenyl]sulfonyl}phenyl)propanamide: Similar structure but has a methylsulfonyl group instead of an acetyl group.
Uniqueness: N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide is unique due to the presence of both acetylamino and sulfonyl groups, which confer specific chemical and biological properties. These functional groups enhance its ability to interact with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
6345-91-1 |
|---|---|
Formule moléculaire |
C17H18N2O4S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-[4-(4-acetamidophenyl)sulfonylphenyl]propanamide |
InChI |
InChI=1S/C17H18N2O4S/c1-3-17(21)19-14-6-10-16(11-7-14)24(22,23)15-8-4-13(5-9-15)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
BXRAQJKFWLWIEC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)


![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)


![N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide](/img/structure/B12009840.png)
![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)
![5-(4-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009852.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12009855.png)
